N3-phenylpyridine-3,4-diamine
Description
N3-Phenylpyridine-3,4-diamine (C₁₂H₁₃N₃) is a substituted diaminopyridine derivative synthesized via sodium borohydride reduction of (E)-N3-(4-nitrobenzylidene)pyridine-3,4-diamine (2f) . Its molecular structure features a pyridine ring substituted with amino groups at positions 3 and 4, along with a phenyl group at the N3 position (Fig. 1). Key properties include a melting point of 169–171°C and a molecular weight of 199.26 g/mol. Structural confirmation was achieved through IR, ¹H NMR, and elemental analysis .
Figure 1: Structure of this compound.
Properties
CAS No. |
92289-37-7 |
|---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridine Ring Amination: One common method involves the amination of a pyridine ring. This can be achieved by reacting pyridine with ammonia or amines under suitable conditions.
Phenyl Substitution: The phenyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a phenylboronic acid reacts with a halogenated pyridine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of N3-phenylpyridine-3,4-diamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow synthesis techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N3-phenylpyridine-3,4-diamine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the amino groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridines.
Scientific Research Applications
N3-phenylpyridine-3,4-diamine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of N3-phenylpyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations in N3-Substituted Diaminopyridines
A series of N3-arylpyridine-3,4-diamine derivatives were synthesized by introducing substituents (e.g., methoxy, chloro, bromo) to the phenyl ring (Table 1) . These modifications influence physicochemical properties such as melting points and molecular weight:
Key Observations:
Comparison with Alkyl-Substituted Analogs
N3-Ethylpyridine-2,3-diamine (C₇H₁₁N₃) shares structural similarities but differs in substitution position (2,3-diamine vs. 3,4-diamine) and alkyl vs. aryl groups . Its molecular weight (137.18 g/mol) is lower than 4a, reflecting the smaller ethyl group. No melting point data is provided, but alkyl chains typically reduce rigidity compared to aromatic substituents.
Parent Compound: 3,4-Diaminopyridine
The unsubstituted 3,4-diaminopyridine (C₅H₈N₃, CAS 54-96-6) lacks the N3-phenyl group, resulting in a simpler structure and lower molecular weight (110.14 g/mol) . It is a known pharmaceutical intermediate (e.g., for neuromuscular agents) and serves as the core scaffold for derivatives like 4a .
Complex Derivatives with Extended Functionality
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
